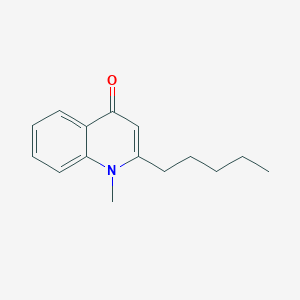
2,2-Dimethoxyacetaldehyde
Vue d'ensemble
Description
2,2-Dimethoxyacetaldehyde, also known as Glyoxal 1-(dimethyl acetal) or Glyoxal dimethyl acetal, is a chemical compound with the molecular formula C4H8O3 . Its molecular weight is 104.10 g/mol .
Synthesis Analysis
The synthesis of 2,2-Dimethoxyacetaldehyde involves several processes. One method is the aldol condensation of 2,2-dimethoxyacetaldehyde with acetoacetic ester in the absence of a catalyst and solvent . Another approach involves reacting catechol with 2,2-dimethoxyacetaldehyde in a basic aqueous medium to produce the corresponding mandelic derivative .Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxyacetaldehyde is represented by the formula (CH3O)2CHCHO .Chemical Reactions Analysis
2,2-Dimethoxyacetaldehyde participates in various chemical reactions. For instance, it undergoes acid-catalyzed chemodivergent reactions with anilines . It also reacts with 2-furylcarbinols in a Piancatelli Reaction .Physical And Chemical Properties Analysis
2,2-Dimethoxyacetaldehyde has a density of 0.991g/cm³ . It is fully miscible in water . Its boiling point is 63.9°C at 760 mmHg , and its refractive index is 1.378 .Applications De Recherche Scientifique
Synthesis of N-Arylformamides
2,2-Dimethoxyacetaldehyde can react with anilines to form N-arylformamides through a C−C bond cleavage reaction in the presence of oxygen . This reaction is significant for the synthesis of intermediates used in pharmaceuticals and organic materials.
Production of Methyl Phenylglycinates
In the absence of oxygen, 2,2-Dimethoxyacetaldehyde undergoes Heyns rearrangement with anilines, leading to the formation of methyl phenylglycinates . These compounds are valuable in the production of peptides and as chiral building blocks in organic synthesis.
Biomass Conversion
This compound serves as a biomass-derived platform molecule, offering a new pathway for value-added conversion of biomass into useful chemical intermediates . This application is crucial for sustainable chemistry and the development of bio-based products.
Aldol Condensation Reactions
2,2-Dimethoxyacetaldehyde can undergo aldol condensation with acetoacetic ester without the need for a catalyst or solvent . This process is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis of Isoxazoline Vinyl Ester Pseudopeptides
It participates in the synthesis of isoxazoline vinyl ester pseudopeptides , which are important for the development of novel organic molecules with potential applications in medicinal chemistry.
Creation of Tetrahydro-β-carboline Derivatives
The compound is used in the creation of tetrahydro-β-carboline derivatives of barbituric acid analogs . These derivatives have potential applications in neuroscience research, particularly in the study of neurotransmitter systems.
Electrophilic Reagent in Organic Synthesis
2,2-Dimethoxyacetaldehyde acts as a two-carbon electrophilic reagent, reacting readily with amines or methylene compounds . This versatility makes it a valuable reagent in a wide range of organic synthesis reactions.
Synthesis of Dimethyl 2,2’-(Phenylazanediyl)diacetate
Lastly, it is involved in the synthesis of dimethyl 2,2’-(phenylazanediyl)diacetate , which can be finely tuned by changing reaction parameters. This adaptability is beneficial for tailoring the synthesis of specific compounds in material science.
Mécanisme D'action
Target of Action
2,2-Dimethoxyacetaldehyde, also known as Glyoxal dimethyl acetal , is a versatile organic compound that interacts with various targets. It is primarily used as a reagent in organic synthesis, participating in reactions such as the aldol condensation . It can react with compounds like acetoacetic ester and anilines .
Mode of Action
The compound’s mode of action is largely dependent on the specific reaction it is involved in. For instance, in the aldol condensation with acetoacetic ester, it acts as a reactant . In reactions with anilines, it can form a new C−N bond via a C−C bond cleavage reaction or generate a new C−O bond to form methyl phenylglycinate through a Heyns rearrangement .
Biochemical Pathways
2,2-Dimethoxyacetaldehyde participates in various biochemical pathways. It is involved in the synthesis of isoxazoline vinyl ester pseudopeptides and tetrahydro-β-carboline derivatives of barbituric acid analogs . It also plays a role in the conversion of biomass-derived platform molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethoxyacetaldehyde is limited. It is known that the compound is miscible in water , which could influence its absorption and distribution in biological systems.
Result of Action
The result of 2,2-Dimethoxyacetaldehyde’s action is highly dependent on the specific reaction it is involved in. For example, in reactions with anilines, it can lead to the synthesis of N-arylformamides and methyl phenylglycinates .
Action Environment
The action of 2,2-Dimethoxyacetaldehyde can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether a C−C bond cleavage or a Heyns rearrangement occurs in reactions with anilines . Additionally, the reaction temperature and solvent can also affect the outcome of the reaction .
Safety and Hazards
Orientations Futures
Future research on 2,2-Dimethoxyacetaldehyde could explore its potential in the synthesis of indoles or carbazoles using the oxidized lignin model compound α-hydroxyacetophenone . It could also be used in the development of new synthetic pathways that do not involve the use of halogenated components or reduction methodologies that produce stoichiometric waste .
Propriétés
IUPAC Name |
2,2-dimethoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-4(3-5)7-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFKTAMJLKHRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068659 | |
| Record name | Acetaldehyde, dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyacetaldehyde | |
CAS RN |
51673-84-8 | |
| Record name | 2,2-Dimethoxyacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51673-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetaldehyde, 2,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2,2-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldehyde, dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethoxyacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 2,2-Dimethoxyacetaldehyde?
A1: 2,2-Dimethoxyacetaldehyde serves as a valuable starting material for synthesizing various compounds. For instance, it is a key component in the synthesis of all three diastereomers of biologically active pyrrolizidine alkaloids: (-)-hastanecine, (-)-turneforcidine, and (-)-platynecine []. Additionally, it acts as a precursor in synthesizing hydroxytyrosol, a potent natural antioxidant [].
Q2: How does 2,2-Dimethoxyacetaldehyde contribute to the synthesis of Hydroxytyrosol?
A2: The synthesis of hydroxytyrosol using 2,2-Dimethoxyacetaldehyde is a two-step process. Initially, catechol reacts with 2,2-Dimethoxyacetaldehyde in a basic aqueous solution. This reaction forms a mandelic acid derivative, achieving over 90% conversion of the limiting reactant and approximately 70% selectivity for the desired para-hydroxyalkylated product []. In the subsequent step, the intermediate undergoes hydrogenation using a palladium on carbon catalyst, resulting in hydroxytyrosol with complete conversion of the mandelic acid derivative and 68% selectivity []. This method distinguishes itself as the first hydroxytyrosol synthetic pathway that eliminates the need for halogenated substances or reduction techniques that generate stoichiometric waste [].
Q3: How does the structure of 2,2-Dimethoxyacetaldehyde facilitate its reactivity?
A3: The presence of two methoxy groups (-OCH3) at the 2-position makes 2,2-Dimethoxyacetaldehyde a protected form of glyoxal. These methoxy groups act as protecting groups, preventing unwanted side reactions at the aldehyde functionality. This protection strategy allows for controlled reactivity in various chemical transformations. For example, it enables the selective formation of N-acylated 1,4-amino alcohols or stable hemiaminals when reacted with 3,6-dihydro-1,2-oxazines under specific pH conditions []. This controlled reactivity makes it valuable in targeted organic synthesis.
Q4: Are there any catalytic applications of 2,2-Dimethoxyacetaldehyde?
A4: While 2,2-Dimethoxyacetaldehyde itself might not act as a catalyst, it plays a crucial role in developing catalytic reactions. For example, stabilized azomethine ylides derived from 2,2-Dimethoxyacetaldehyde are employed in Taniaphos·AgF-catalyzed enantioselective 1,3-dipolar cycloaddition reactions []. These reactions are valuable for synthesizing complex cyclic structures with high enantiomeric purity, demonstrating the utility of 2,2-Dimethoxyacetaldehyde derivatives in asymmetric synthesis.
Q5: What are the environmental implications of using 2,2-Dimethoxyacetaldehyde in synthesis?
A5: While 2,2-Dimethoxyacetaldehyde offers advantages in synthetic chemistry, it is crucial to consider its environmental impact. Research emphasizes the importance of developing sustainable chemical processes []. For example, the use of 2,2-Dimethoxyacetaldehyde in the synthesis of hydroxytyrosol presents a more sustainable alternative to traditional methods [, ]. This new approach avoids the use of large amounts of organic solvents and multiple purification steps, aligning with green chemistry principles [].
Q6: Can 2,2-Dimethoxyacetaldehyde be used in the synthesis of heterocyclic compounds?
A6: Yes, 2,2-Dimethoxyacetaldehyde is a valuable precursor in synthesizing heterocyclic compounds, particularly pyrroles. It can be used to synthesize N-aryl/alkyl 3-carbonylpyrroles from the Morita–Baylis–Hillman acetate of 2,2-dimethoxyacetaldehyde and a primary amine, catalyzed by kalinite []. This method provides a direct route to these important heterocycles, which are often found in biologically active compounds and materials science applications.
Q7: How is 2,2-Dimethoxyacetaldehyde used in enantioselective synthesis?
A7: 2,2-Dimethoxyacetaldehyde is a valuable reagent for enantioselective aldol reactions. It can react with ketones in an aqueous solution, catalyzed by binam-prolinamides under solvent-free conditions, to produce chiral β-hydroxy ketones []. This method highlights the utility of 2,2-Dimethoxyacetaldehyde in asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds, which are essential building blocks for pharmaceuticals and other bioactive molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



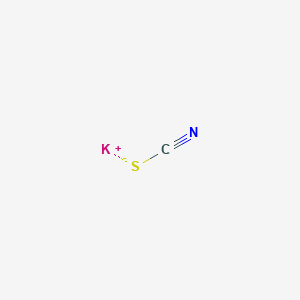
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
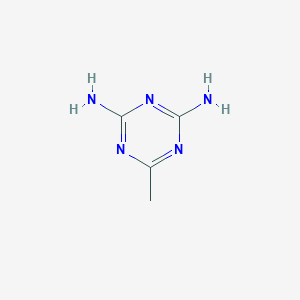

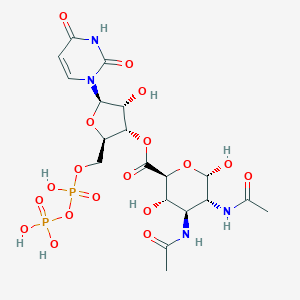



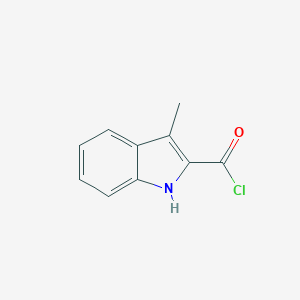
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)

